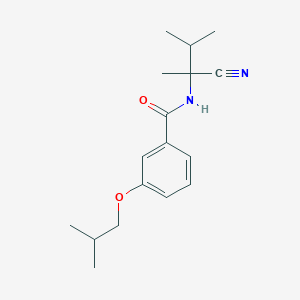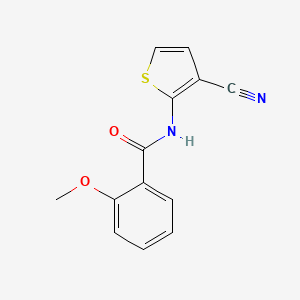![molecular formula C17H13F2N3O3S B2602874 1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851802-37-4](/img/structure/B2602874.png)
1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The difluorobenzoyl group can be introduced via acylation reactions using 2,6-difluorobenzoyl chloride.
- Common reagents: Pyridine or triethylamine as a base.
- Conditions: Room temperature to mild heating.
Attachment of the Nitrophenylmethyl Sulfanyl Group:
- This step involves the nucleophilic substitution reaction where the nitrophenylmethyl sulfanyl group is attached to the dihydroimidazole ring.
- Common reagents: 4-nitrobenzyl chloride, thiourea.
- Conditions: Reflux in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
-
Formation of the Dihydroimidazole Ring:
- Starting with a suitable precursor such as an imidazole derivative, the dihydroimidazole ring can be formed through cyclization reactions.
- Common reagents: Ammonium acetate, formaldehyde.
- Conditions: Reflux in ethanol or other suitable solvents.
化学反应分析
Types of Reactions: 1-(2,6-Difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
-
Oxidation:
- The nitrophenylmethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Conditions: Room temperature to mild heating.
-
Reduction:
- The nitro group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
- Conditions: Room temperature to mild heating.
-
Substitution:
- The difluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
- Conditions: Elevated temperatures, often in polar aprotic solvents.
Major Products:
- Oxidation of the sulfanyl group yields sulfoxides or sulfones.
- Reduction of the nitro group yields the corresponding amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
1-(2,6-Difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of small molecules with biological targets.
-
Medicine:
- Potential use as a lead compound in drug discovery programs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application:
-
Biological Activity:
- The compound may interact with enzymes or receptors, inhibiting or modulating their activity.
- Molecular targets could include proteins involved in cell signaling pathways, DNA replication, or metabolic processes.
-
Chemical Reactivity:
- The difluorobenzoyl group can participate in electrophilic aromatic substitution reactions.
- The nitrophenylmethyl sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity.
相似化合物的比较
-
1-(2,6-Difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole:
- Similar structure but with a methyl group instead of a nitro group.
- Differences in reactivity and biological activity due to the absence of the nitro group.
-
1-(2,6-Difluorobenzoyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole:
- Similar structure but with a chloro group instead of a nitro group.
- Differences in reactivity and biological activity due to the presence of the chloro group.
Uniqueness: 1-(2,6-Difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of both the difluorobenzoyl and nitrophenylmethyl sulfanyl groups, which confer distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in the development of new materials, pharmaceuticals, and chemical processes.
属性
IUPAC Name |
(2,6-difluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-13-2-1-3-14(19)15(13)16(23)21-9-8-20-17(21)26-10-11-4-6-12(7-5-11)22(24)25/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASENXLNTKXPQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B2602793.png)


![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2602802.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)

![ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2602806.png)


![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)


